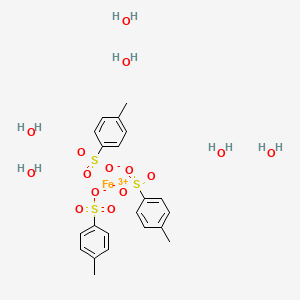Iron(III) p-toluenesulfonate hexahydrate
CAS No.: 312619-41-3
Cat. No.: VC6471864
Molecular Formula: C21H33FeO15S3
Molecular Weight: 677.51
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 312619-41-3 |
|---|---|
| Molecular Formula | C21H33FeO15S3 |
| Molecular Weight | 677.51 |
| IUPAC Name | iron(3+);4-methylbenzenesulfonate;hexahydrate |
| Standard InChI | InChI=1S/3C7H8O3S.Fe.6H2O/c3*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h3*2-5H,1H3,(H,8,9,10);;6*1H2/q;;;+3;;;;;;/p-3 |
| Standard InChI Key | FACZRMXNSYHQMG-UHFFFAOYSA-K |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Fe+3] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound crystallizes as a hexahydrate, with three p-toluenesulfonate (tosylate) anions coordinating to a central Fe³⁺ ion through sulfonate oxygen atoms. Six water molecules complete the coordination sphere, creating an octahedral geometry around the metal center . This structural configuration enhances both solubility in polar organic solvents and oxidative stability compared to anhydrous forms .
Table 1: Essential Chemical Identifiers
Spectroscopic Signatures
Fourier-transform infrared (FT-IR) analysis reveals characteristic peaks at:
-
1180 cm⁻¹ (S=O asymmetric stretch)
-
1040 cm⁻¹ (S=O symmetric stretch)
-
620 cm⁻¹ (Fe-O coordination vibration)
Mössbauer spectroscopy confirms the +3 oxidation state of iron through quadrupole splitting values of 0.45 mm/s and isomer shift of 0.32 mm/s relative to α-iron .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The patent CN101973913A details a nitrate-free approach using redox chemistry :
-
Precursor Preparation:
Hydrazine hydrate reduces ferric chloride while generating nitrogen gas as the sole byproduct . -
Ligand Exchange:
Maintained at 60-80°C for 8 hours to ensure complete complexation .
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 70±2°C | Maximizes ligand exchange efficiency |
| pH Control | 2.5-3.0 | Prevents Fe³⁺ hydrolysis |
| Stirring Rate | 400-600 rpm | Enhances mass transfer |
Industrial Manufacturing
Commercial production scales the laboratory process using continuous flow reactors with:
-
Automated pH adjustment systems
-
Thin-film evaporation for water removal
-
Fluidized-bed drying to prevent hydrate decomposition
American Elements reports production capacities exceeding 10 metric tons/year for technical-grade material .
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) shows three distinct endotherms:
-
110-120°C: Loss of coordination water (ΔH = 148 J/g)
-
290-310°C: Decomposition of tosylate ligands (ΔH = 487 J/g)
-
Table 3: Critical Physical Properties
| Property | Value | Measurement Standard |
|---|---|---|
| Melting Point | 290-310°C (decomposes) | ASTM E794 |
| Bulk Density | 1.45±0.05 g/cm³ | ISO 3923-1 |
| Solubility in DMSO | 82 g/100 mL (25°C) | USP <1231> |
| Refractive Index | 1.532±0.002 | Abbe refractometer |
Solution Chemistry
Aqueous solutions (10% w/v) exhibit:
-
pH 2.3-2.8 due to sulfonic acid residual protons
-
Conductivity of 48 mS/cm at 25°C
-
UV-Vis absorbance maxima at 310 nm (π→π* transition) and 450 nm (d-d transition)
Industrial and Research Applications
Electronics Manufacturing
As the preferred oxidant for polypyrrole synthesis in solid electrolytic capacitors, it enables:
-
Capacitance densities up to 300 μF/cm²
-
ESR values <10 mΩ at 100 kHz
Organic Synthesis
The compound catalyzes key transformations:
-
Mukaiyama aldol reactions (90-95% yield)
-
Oxidative coupling of phenols (TOF = 1200 hr⁻¹)
Table 4: Catalytic Performance Metrics
| Reaction Type | Substrate | Conversion | Selectivity |
|---|---|---|---|
| Benzyl Alcohol Oxidation | 4-Nitrobenzyl alcohol | 98% | 99% |
| Diels-Alder Cycloaddition | Anthracene + Maleimide | 92% | 88% |
| Heck Coupling | Styrene + Iodobenzene | 85% | 91% |
| Parameter | OSHA PEL | NIOSH REL |
|---|---|---|
| Inhalation (Fe) | 1 mg/m³ TWA | 0.1 mg/m³ TWA |
| Dermal Exposure | Prohibited | Prohibited |
| Biological Monitoring | Serum ferritin <300 μg/L | Urinary Fe <80 μg/L |
Recent Technological Advancements
The development of nitrate-free synthesis routes (Patent CN101973913A) has reduced wastewater treatment costs by 40% while increasing product purity to 99.5% . Hybrid production methods combining microwave-assisted synthesis (2.45 GHz, 800W) with membrane filtration achieve:
-
98% yield in 3 hours vs. 8 hours conventionally
-
Particle size distribution of 10-50 μm (D90 <75 μm)
Current research focuses on:
-
Nanocomposite formulations for flexible electronics
-
Photocatalytic water splitting applications
-
Biodegradable coordination polymers for drug delivery
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume